molecular formula C10H14N4S B13628660 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine

Cat. No.: B13628660
M. Wt: 222.31 g/mol
InChI Key: GBCQQIBNPUZWLM-UHFFFAOYSA-N
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Description

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a thiophene ring, a triazole ring, and an amine group

Preparation Methods

The synthesis of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.

    Alkylation: The final step involves the alkylation of the triazole-thiophene intermediate with a suitable alkylating agent to introduce the propan-2-amine moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-2-amine can be compared with other triazole derivatives and thiophene-containing compounds. Similar compounds include:

    1-(1-Methyl-3-(phenyl)-1h-1,2,4-triazol-5-yl)propan-2-amine: This compound has a phenyl ring instead of a thiophene ring, leading to different chemical and biological properties.

    1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)ethan-2-amine: This compound has an ethan-2-amine moiety instead of a propan-2-amine moiety, affecting its reactivity and applications.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

1-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-2-amine

InChI

InChI=1S/C10H14N4S/c1-7(11)6-9-12-10(13-14(9)2)8-4-3-5-15-8/h3-5,7H,6,11H2,1-2H3

InChI Key

GBCQQIBNPUZWLM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=NN1C)C2=CC=CS2)N

Origin of Product

United States

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